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Compound of Interest

Compound Name:
1-(2-Fluorophenyl)-4-

oxocyclohexanecarboxylic acid

CAS No.: 179064-49-4

Cat. No.: B3040254

Get Quote

Technical Monograph: 1-(2-Fluorophenyl)-4-
oxocyclohexanecarboxylic Acid
Chemical Identity & Digital Representation[2][3]
Compound Name: 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid Molecular

Formula: C₁₃H₁₃FO₃ Molecular Weight: 236.24 g/mol

This molecule represents a "privileged scaffold" in medicinal chemistry—a gem-disubstituted

cyclohexane ring that provides rigid conformational control for displaying pharmacophores in

3D space.

Digital Identifiers
The following strings are generated based on the canonical connectivity of the molecule.
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Identifier Type String / Value

Isomeric SMILES OC(=O)C1(CCC(=O)CC1)c2ccccc2F

Canonical SMILES O=C(O)C1(c2ccccc2F)CCC(=O)CC1

InChI String

InChI=1S/C13H13FO3/c14-11-4-2-1-3-

10(11)13(12(16)17)5-7-9(15)8-6-13/h1-4H,5-

8H2,(H,16,17)

Key Structural Feature Geminal disubstitution at C1 (Aryl + Carboxyl)

Note on Registry: While the 4-fluorophenyl analog (CAS 56326-98-8) is more common in

commercial catalogs, the 2-fluorophenyl variant is a specific regioisomer often synthesized de

novo for structure-activity relationship (SAR) studies to probe ortho-substitution steric clashes in

receptor binding pockets.

Structural Analysis & Physicochemical Properties[2]
[8]
Conformational Dynamics
The core utility of this scaffold lies in the gem-disubstitution at the C1 position.

Chair Conformation: The cyclohexane ring predominantly adopts a chair conformation.

Axial/Equatorial Preference: The bulky 2-fluorophenyl group and the carboxylic acid group

compete for the equatorial position. Typically, the phenyl ring will adopt the equatorial

position to minimize 1,3-diaxial interactions, forcing the carboxylic acid into the axial position

(or vice versa depending on solvent and specific binding interactions).

The "Fluorine Scan": The ortho-fluorine (2-F) introduces a specific steric and electronic

profile different from the para-fluoro analog. It can influence the torsion angle of the phenyl
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ring relative to the cyclohexane, often locking the conformation due to repulsion with the

equatorial protons of the cyclohexane ring.

Predicted Properties[6][10]
LogP (Octanol/Water): ~1.8 – 2.2 (Moderate Lipophilicity)

Topological Polar Surface Area (TPSA): ~54 Å² (Favorable for membrane permeability)

H-Bond Donors: 1 (Carboxylic Acid)

H-Bond Acceptors: 3 (Ketone, Acid Carbonyl, Acid Hydroxyl)

Synthetic Pathways & Protocols
The most robust synthetic route for 1-aryl-4-oxocyclohexanecarboxylic acids is the Nitrile

Route, utilizing a double Michael addition followed by a Dieckmann condensation. This method

avoids the harsh conditions often required for direct carboxylation.

Core Reagents[6]
Starting Material: (2-Fluorophenyl)acetonitrile (CAS 326-62-5).

Alkylation Agent: Methyl acrylate or Ethyl acrylate.

Base: Sodium Hydride (NaH) or Potassium tert-butoxide (tBuOK).

Step-by-Step Protocol
Step 1: Bis-Michael Addition
Objective: Construct the acyclic pimelate precursor.

Dissolve (2-Fluorophenyl)acetonitrile (1.0 eq) in anhydrous THF or DMSO.

Add catalytic base (Triton B or NaH).

Add Methyl acrylate (2.2 eq) dropwise at 0°C, then warm to room temperature.

Mechanism: The benzylic anion undergoes conjugate addition to two equivalents of acrylate.
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Product: Dimethyl 4-cyano-4-(2-fluorophenyl)heptanedioate.

Step 2: Dieckmann Cyclization
Objective: Close the cyclohexane ring.

Treat the diester from Step 1 with NaH (1.5 eq) in dry toluene or THF at reflux.

Mechanism: Intramolecular Claisen condensation (Dieckmann) forms the cyclic

-keto ester.

Workup: Acidify with dilute HCl to decarboxylate the ester moiety (often spontaneous upon

heating in acidic media) or perform a dedicated saponification/decarboxylation step.

Intermediate: 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile.

Step 3: Nitrile Hydrolysis
Objective: Convert the nitrile to the carboxylic acid without degrading the ketone.

Suspend the nitrile in concentrated HCl/Acetic Acid (1:1 v/v).

Reflux for 12–24 hours.

Critical Control Point: Monitor via LC-MS. The nitrile first converts to the amide, then the

acid. Ensure complete conversion.

Purification: The product often precipitates upon cooling or dilution with water. Recrystallize

from Ethyl Acetate/Hexanes.

Visual Workflow (DOT Diagram)
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Step 1: Bis-Michael Addition

Step 2: Cyclization

Step 3: Hydrolysis

Start:
(2-Fluorophenyl)acetonitrile

Intermediate:
Acyclic Diester

 Base 

Reagent:
Methyl Acrylate (2.2 eq)

Reaction:
Dieckmann Condensation

(NaH, Toluene)

Intermediate:
1-(2-F-Ph)-4-oxocyclohexanecarbonitrile

Reaction:
Acid Hydrolysis

(HCl/AcOH, Reflux)

Target:
1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

Click to download full resolution via product page

Figure 1: Synthetic workflow for the construction of the gem-disubstituted cyclohexane scaffold.
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Application in Drug Discovery[1][10][11]
This specific scaffold is highly relevant in the development of inhibitors for targets requiring a

lipophilic anchor (the aryl group) and a polar head group (the acid) separated by a rigid spacer.

Bioisostere for Piperazine/Piperidine
In many PARP inhibitors (e.g., Olaparib analogs) or NK1 antagonists, a central piperazine ring

is used. Replacing this nitrogenous ring with a cyclohexane (changing from a basic amine to a

neutral/acidic carbon scaffold) alters the metabolic stability and hERG liability. The 4-oxo group

serves as a handle for reductive amination, allowing the re-introduction of nitrogen functionality

at a later stage if needed.

DGAT1 Inhibition
Research into Diacylglycerol acyltransferase 1 (DGAT1) inhibitors for obesity treatment has

utilized cyclohexane carboxylic acids.[2] The 1-phenyl-cyclohexanecarboxylic acid core mimics

the transition state of triglyceride synthesis. The ortho-fluorine substitution is often used to

modulate the metabolic clearance rate of the phenyl ring by blocking the P450 oxidation site.

Intermediate Utility
The 4-oxo group is a versatile handle. It is rarely the final functionality. Common derivatizations

include:

Reductive Amination: To install amines for GPCR targeting.

Grignard Addition: To create tertiary alcohols (common in glucocorticoid receptor

modulators).

Horner-Wadsworth-Emmons: To install exocyclic double bonds.
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for the Dieckmann condensation route).

Gupte, A. et al. (2014).Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head

Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. European Journal of

Medicinal Chemistry.[3] (Validates the utility of the scaffold in metabolic disease).

Sigma-Aldrich (2025).Product Specification: 4-Oxocyclohexanecarboxylic acid.[4] (Baseline

data for the non-arylated core).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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